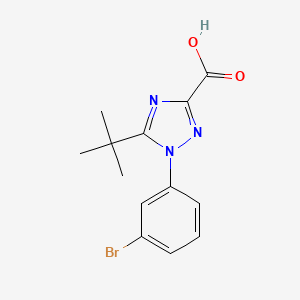
1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzyl bromide with tert-butyl hydrazine in the presence of a base can lead to the formation of the desired triazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and specific reaction conditions to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield corresponding triazole oxides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including the treatment of infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid include other triazole derivatives such as:
- 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
These compounds share similar structural features but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its applications .
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-tert-butyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,18,19) |
InChI Key |
RTYMFMABTVLXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
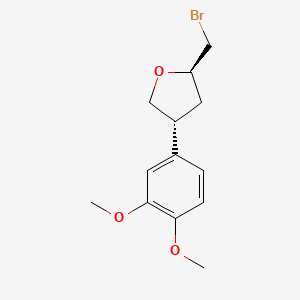
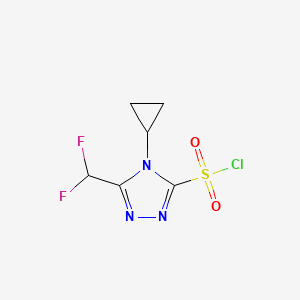
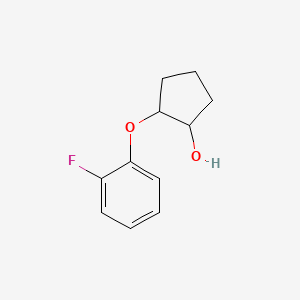
![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
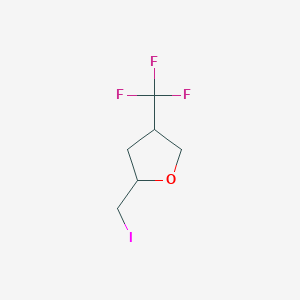
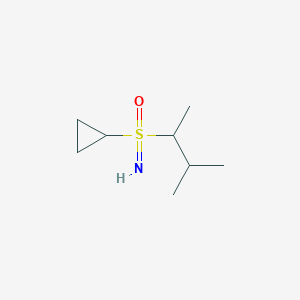
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
![tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B13211737.png)
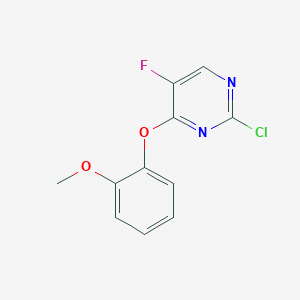
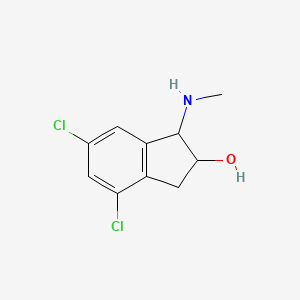
![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
